![molecular formula C19H15NO3 B2671345 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 728012-69-9](/img/structure/B2671345.png)
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
The synthesis of 5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves the condensation of isatoic acid or 2-(2-aminophenyl)-2-oxoacetic acid with 3,4-dihydronaphthalen-1(2H)-one or 1-tetralone .Molecular Structure Analysis
The molecular structure of this compound is characterized by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Alkoxylation
The compound is used in Palladium-Catalyzed Alkoxylation via C-H Bond Activation . This process involves the selective formation of C-O bonds using 10% Pd (OAc) 2, PhI (OAc) 2 (2 eq.) and MeOH as the best combination of oxidant and solvent . This method has been successfully applied to 5,6-dihydrobenzo[c]acridines bearing substituents at both rings A and D .
Antibacterial Agent
Acridine derivatives, including 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, are well-known as antibacterial agents . They have been used as effective disinfectants and anti-bacterials .
Antimalarial Agent
Acridine derivatives are also known for their antimalarial properties . They have been actively researched over the years as prospective therapeutic agents for protozoal infections .
Anticancer Agent
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . They have been used in the treatment of various types of cancer, including human colon carcinoma, chronic myeloid leukaemia, human promyelocytic leukaemia, human cervical cancer, and breast cancer .
Alzheimer’s Disease Treatment
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for Alzheimer’s disease .
Use in Pigments, Dyes, and Sensor Devices
Acridine derivatives have been used in pigments, dyes, and sensor devices for decades . The presence of π-conjugated planar structure in polycyclic acridine derivatives has found significant applications .
Use in Organic Light-Emitting Diodes (OLEDs)
More recently, acridine motifs have found additional applications such as in Organic Light-Emitting Diodes (OLEDs) .
Use in Organic Semiconductors
Acridine derivatives have also been used in organic semiconductors .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on 4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid and other acridine derivatives include the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
Propiedades
IUPAC Name |
4-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-23-16-8-4-6-12-11(16)9-10-14-17(19(21)22)13-5-2-3-7-15(13)20-18(12)14/h2-8H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLJJCPGABDUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(C4=CC=CC=C4N=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

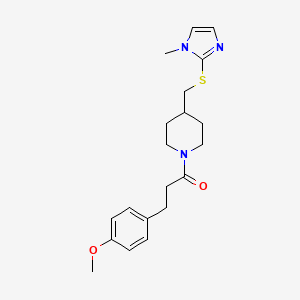
![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)

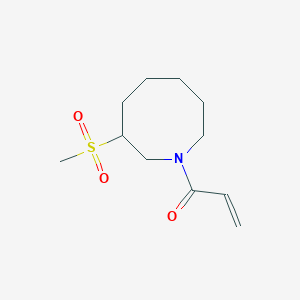
![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)
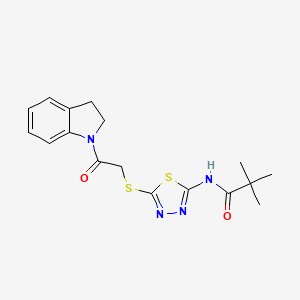
![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)
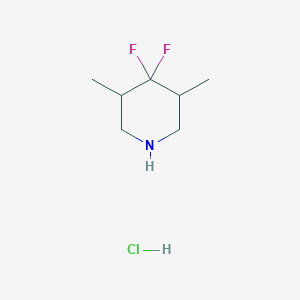
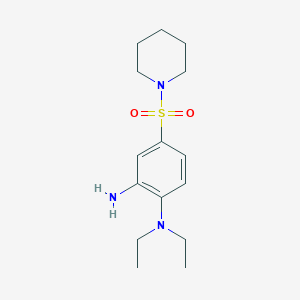
![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)
![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)
![(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2671283.png)
![5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline](/img/structure/B2671285.png)